molecular formula C21H21Br2N7O2 B11564325 4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11564325
M. Wt: 563.2 g/mol
InChI Key: SEBTZKWJLUFMPR-ZMOGYAJESA-N
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Description

4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The bromophenyl and morpholinyl groups are introduced via nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with 5-bromo-2-methoxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(3-BROMOPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart is its triazine core and the combination of functional groups, which provide a unique set of chemical and biological properties.

Properties

Molecular Formula

C21H21Br2N7O2

Molecular Weight

563.2 g/mol

IUPAC Name

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(3-bromophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21Br2N7O2/c1-31-18-6-5-16(23)11-14(18)13-24-29-20-26-19(25-17-4-2-3-15(22)12-17)27-21(28-20)30-7-9-32-10-8-30/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13+

InChI Key

SEBTZKWJLUFMPR-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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